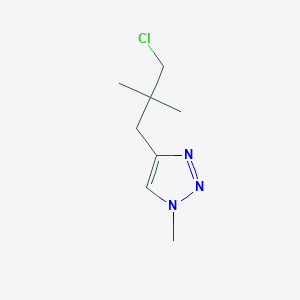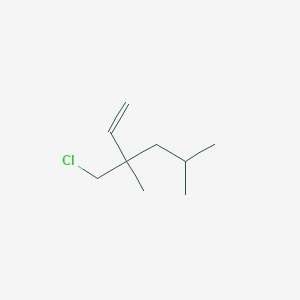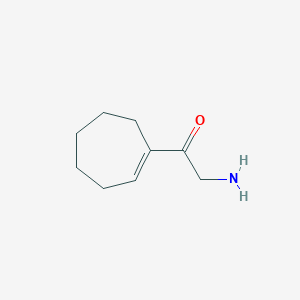![molecular formula C10H10ClN3 B13203642 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the second position, a cyclopropyl(methyl)amino group at the sixth position, and a carbonitrile group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 2-chloro-4-cyanopyridine.
Amination Reaction: The 2-chloro-4-cyanopyridine undergoes an amination reaction with cyclopropylmethylamine under controlled conditions, typically in the presence of a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The cyclopropyl(methyl)amino group can be oxidized under specific conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in solvents like methanol or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-4-cyanopyridine: A precursor in the synthesis of 2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile.
6-Aminopyridine Derivatives: Compounds with similar amino substitution patterns on the pyridine ring.
Cyclopropylamine Derivatives: Compounds containing the cyclopropylamine moiety.
Uniqueness: this compound is unique due to the combination of its chloro, cyclopropyl(methyl)amino, and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10ClN3 |
|---|---|
Molecular Weight |
207.66 g/mol |
IUPAC Name |
2-chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10ClN3/c1-14(8-2-3-8)10-5-7(6-12)4-9(11)13-10/h4-5,8H,2-3H2,1H3 |
InChI Key |
MKHPLPNHNIZUGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)

![4-Bromo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B13203580.png)

![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)


![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)


amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)


